CID 156594511
Description
CID 156594511, identified as oscillatoxin E, belongs to the oscillatoxin family of natural products derived from cyanobacteria. Oscillatoxins are polyketide derivatives with diverse biological activities, including cytotoxic and antiproliferative effects . Structural characterization via GC-MS and mass spectral analysis (Figure 1 in ) confirms its molecular framework, which includes a cyclic ether core and hydroxyl/methyl substituents critical for its bioactivity .
Properties
Molecular Formula |
AlH2OTi |
|---|---|
Molecular Weight |
92.864 g/mol |
InChI |
InChI=1S/Al.H2O.Ti/h;1H2; |
InChI Key |
PLWRPSITPUVRGV-UHFFFAOYSA-N |
Canonical SMILES |
O.[Al].[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum titanium oxide can be synthesized through reaction sintering of alumina and titania powders. The process involves multiple sintering stages. The first stage consists of sintering the starting powders, followed by a second sintering stage where the formation of Al2TiO5 begins at around 1380°C and completes at 1440°C . The reaction conditions, such as temperature and particle size of alumina, significantly influence the sintering and reaction processes .
Industrial Production Methods: In industrial settings, aluminum titanium oxide is produced by pressureless sintering of calcined alumina and rutile ore. The addition of rutile ore, which contains thermal stabilizers like Fe2O3, Al2O3, SiO2, ZrO2, and MgO, enhances the sinterability and thermo-mechanical properties of the resulting composites . This method is cost-effective and results in highly dense composites with improved thermal stability .
Chemical Reactions Analysis
Types of Reactions: Aluminum titanium oxide primarily undergoes sintering reactions during its formation. The sintering process involves the diffusion of atoms at high temperatures, leading to the formation of a dense ceramic material .
Common Reagents and Conditions: The common reagents used in the synthesis of aluminum titanium oxide are alumina (Al2O3) and titania (TiO2). The reaction conditions include high temperatures ranging from 1380°C to 1440°C .
Major Products: The major product formed from the reaction between alumina and titania is aluminum titanium oxide (Al2TiO5). The addition of stabilizers like MgO, SiO2, and ZrO2 can further enhance the properties of the final product .
Scientific Research Applications
Aluminum titanium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst support and in high-temperature reactions due to its thermal stability.
Biology and Medicine: Employed in biomedical implants and devices that require high thermal resistance.
Industry: Utilized in the production of components for internal combustion engines, exhaust port liners, and thermal barriers.
Mechanism of Action
The mechanism by which aluminum titanium oxide exerts its effects is primarily related to its thermal properties. The compound’s high melting point and low thermal expansion coefficient allow it to withstand extreme temperatures without significant deformation . The presence of an interconnected microcrack matrix in its structure helps in absorbing thermal stresses, thereby enhancing its thermal shock resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Oscillatoxin E is part of a closely related group of oscillatoxin derivatives (Figure 1 in ), including:
- Oscillatoxin D (CID 101283546)
- 30-Methyl-oscillatoxin D (CID 185389)
- Oscillatoxin F (CID 156582092)
Table 1: Structural and Physicochemical Properties
| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted LogP<sup>a</sup> | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| Oscillatoxin E | 156594511 | C28H38O7 | 486.60 | Hydroxyl at C-30, methyl at C-15 | 3.2 (XLOGP3) | 0.24 (ESOL) |
| Oscillatoxin D | 101283546 | C27H36O7 | 472.57 | Hydroxyl at C-30, no methyl at C-15 | 2.9 (XLOGP3) | 0.30 (ESOL) |
| 30-Methyl-oscillatoxin D | 185389 | C28H38O7 | 486.60 | Methyl at C-30, methyl at C-15 | 3.8 (XLOGP3) | 0.18 (ESOL) |
| Oscillatoxin F | 156582092 | C27H34O7 | 458.55 | Hydroxyl at C-30, unsaturated sidechain | 2.5 (XLOGP3) | 0.35 (ESOL) |
<sup>a</sup> LogP values estimated using XLOGP3 methodology .
Key Differences and Implications
Substituent Effects: The C-15 methyl group in oscillatoxin E (vs. its absence in oscillatoxin D) enhances lipophilicity (LogP 3.2 vs. 30-Methyl-oscillatoxin D (CID 185389) exhibits the highest LogP (3.8) due to dual methyl groups, correlating with reduced solubility (0.18 mg/mL) .
The hydroxyl group at C-30 in oscillatoxin E may enhance hydrogen bonding with target enzymes compared to methylated derivatives .
Analytical Differentiation :
Methodological Considerations
- GC-MS and LC-ESI-MS : Used to resolve structural ambiguities in oscillatoxin derivatives (e.g., hydroxyl vs. methyl substituents) .
- Computational Predictions : Tools like XLOGP3 and ESOL solubility models enable rapid comparison of physicochemical properties, guiding synthetic and pharmacological optimization .
Q & A
How to formulate a research question that addresses gaps in knowledge while ensuring methodological rigor?
Level : Basic
Methodological Answer :
- Begin by conducting a systematic literature review to identify understudied aspects of CID 156594511, such as its thermodynamic stability or reaction mechanisms under varying conditions .
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:
- Novelty: "How does solvent polarity affect the catalytic activity of this compound compared to existing analogs?"
- Feasibility: Ensure experimental protocols for testing are within institutional resource limits .
- Refine the question iteratively using peer feedback to eliminate ambiguity .
What strategies ensure reproducibility in experimental design for studies involving this compound?
Level : Basic
Methodological Answer :
- Document all variables (e.g., temperature, purity of reagents, instrumentation calibration) in the "Materials and Methods" section, adhering to guidelines for granularity .
- Include step-by-step protocols for synthesis or characterization, specifying equipment models (e.g., NMR spectrometer specifications) .
- Use control experiments to validate baseline conditions, such as repeating reactions under inert atmospheres .
How to systematically analyze contradictory data in studies on this compound?
Level : Advanced
Methodological Answer :
- Conduct a meta-analysis of published datasets, comparing variables like experimental conditions or analytical techniques (e.g., HPLC vs. GC-MS) .
- Apply error propagation models to quantify uncertainties in measurements (e.g., ±5% error in kinetic studies) .
- Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors . Example: Resolve discrepancies in reaction yields by re-evaluating solvent purity across studies .
What frameworks are optimal for structuring hypothesis-driven research on this compound?
Level : Basic
Methodological Answer :
- Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) for applied studies. Example:
- For theoretical studies, adopt the PEO framework (Population, Exposure, Outcome) to define relationships between molecular structure and properties .
How to design controlled experiments to isolate variables affecting this compound’s properties?
Level : Advanced
Methodological Answer :
- Implement a fractional factorial design to test multiple variables (e.g., pH, temperature, concentration) with minimal experimental runs .
- Use blocking techniques to control environmental variables (e.g., humidity in crystallography studies) .
- Validate results with orthogonal methods: e.g., corroborate spectroscopic data with computational simulations (DFT) .
Best practices for integrating interdisciplinary approaches in this compound research?
Level : Advanced
Methodological Answer :
- Combine synthetic chemistry with computational modeling to predict reaction pathways. For example, use Gaussian software to simulate transition states .
- Leverage aggregated search strategies to collate data from diverse domains (e.g., toxicology databases, crystallographic repositories) .
- Tailor communication for interdisciplinary journals by contextualizing findings for both chemists and materials scientists .
How to conduct a literature review that critically evaluates prior studies on this compound?
Level : Basic
Methodological Answer :
- Use Boolean search terms in scientific databases (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results .
- Critically appraise sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose). Example: Prioritize peer-reviewed articles over conference abstracts .
- Map contradictions in literature using a matrix comparing methodologies, results, and limitations .
Ethical considerations in data collection and authorship for this compound studies?
Level : Basic
Methodological Answer :
- Obtain ethical approval for studies involving human-derived materials (e.g., enzyme assays using blood samples) .
- Follow ICMJE guidelines for authorship: define contributions (e.g., "X designed experiments; Y analyzed data") to avoid ghost authorship .
- Disclose funding sources and conflicts of interest (e.g., corporate sponsorship for catalytic applications) .
How to validate analytical methods for characterizing this compound?
Level : Advanced
Methodological Answer :
- Perform spike-and-recovery experiments to assess accuracy (e.g., 95–105% recovery in HPLC quantification) .
- Compare results with certified reference materials (CRMs) for calibration .
- Document precision via inter-day and intra-day reproducibility tests (e.g., %RSD < 2%) .
Effective strategies for presenting complex datasets in this compound publications?
Level : Advanced
Methodological Answer :
- Use supplementary materials for raw data (e.g., crystallographic .cif files) while summarizing key trends in main figures .
- Employ visualization tools (e.g., heatmaps for structure-activity relationships) to highlight patterns .
- Adhere to journal-specific formatting for tables, ensuring units follow SI conventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
